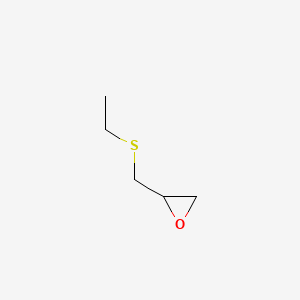![molecular formula C14H15N3O2 B13585628 4-methoxy-2-[(1-propyl-1H-pyrazol-4-yl)oxy]benzonitrile](/img/structure/B13585628.png)
4-methoxy-2-[(1-propyl-1H-pyrazol-4-yl)oxy]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-2-[(1-propyl-1H-pyrazol-4-yl)oxy]benzonitrile is an organic compound that belongs to the class of benzonitriles It features a methoxy group, a propyl-substituted pyrazole ring, and a benzonitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-2-[(1-propyl-1H-pyrazol-4-yl)oxy]benzonitrile typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through a cyclization reaction involving hydrazine and a suitable diketone or α,β-unsaturated carbonyl compound.
Substitution reactions: The pyrazole ring is then functionalized with a propyl group through alkylation reactions.
Coupling with benzonitrile: The final step involves the coupling of the functionalized pyrazole with a methoxy-substituted benzonitrile derivative under appropriate conditions, such as using a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
4-methoxy-2-[(1-propyl-1H-pyrazol-4-yl)oxy]benzonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 4-formyl-2-[(1-propyl-1H-pyrazol-4-yl)oxy]benzonitrile.
Reduction: 4-methoxy-2-[(1-propyl-1H-pyrazol-4-yl)oxy]benzylamine.
Substitution: 4-(substituted)-2-[(1-propyl-1H-pyrazol-4-yl)oxy]benzonitrile.
Aplicaciones Científicas De Investigación
4-methoxy-2-[(1-propyl-1H-pyrazol-4-yl)oxy]benzonitrile has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders or inflammatory diseases.
Materials Science: This compound can be incorporated into polymers or used as a precursor for the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Mecanismo De Acción
The mechanism of action of 4-methoxy-2-[(1-propyl-1H-pyrazol-4-yl)oxy]benzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The methoxy and pyrazole groups can participate in hydrogen bonding, hydrophobic interactions, and π-π stacking, contributing to the compound’s overall bioactivity.
Comparación Con Compuestos Similares
Similar Compounds
4-(1H-pyrazol-1-yl)benzonitrile: Lacks the methoxy and propyl groups, which may affect its reactivity and binding properties.
4-methoxybenzonitrile: Lacks the pyrazole ring, resulting in different chemical and biological properties.
2-[(1-propyl-1H-pyrazol-4-yl)oxy]benzonitrile: Lacks the methoxy group, which may influence its solubility and reactivity.
Uniqueness
4-methoxy-2-[(1-propyl-1H-pyrazol-4-yl)oxy]benzonitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the methoxy group enhances its solubility in organic solvents, while the pyrazole ring provides a versatile scaffold for further functionalization.
Propiedades
Fórmula molecular |
C14H15N3O2 |
|---|---|
Peso molecular |
257.29 g/mol |
Nombre IUPAC |
4-methoxy-2-(1-propylpyrazol-4-yl)oxybenzonitrile |
InChI |
InChI=1S/C14H15N3O2/c1-3-6-17-10-13(9-16-17)19-14-7-12(18-2)5-4-11(14)8-15/h4-5,7,9-10H,3,6H2,1-2H3 |
Clave InChI |
RSKAPADXUMDGAM-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C=C(C=N1)OC2=C(C=CC(=C2)OC)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


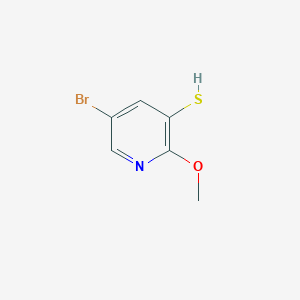
amine](/img/structure/B13585558.png)

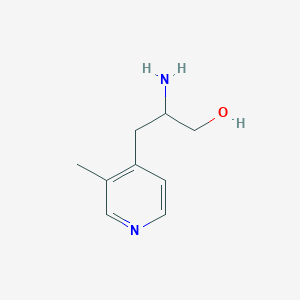

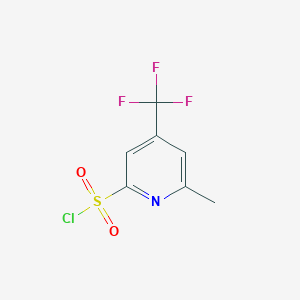
![Spiro[2.6]nonan-6-one](/img/structure/B13585581.png)
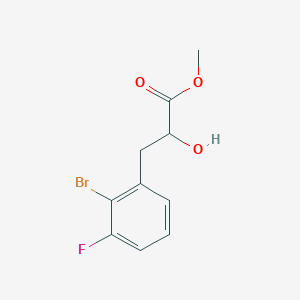
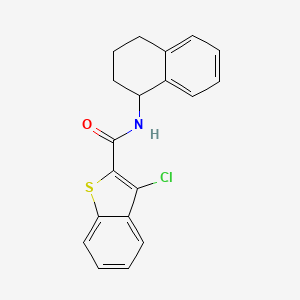

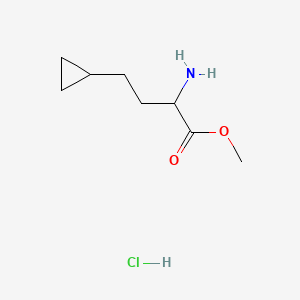
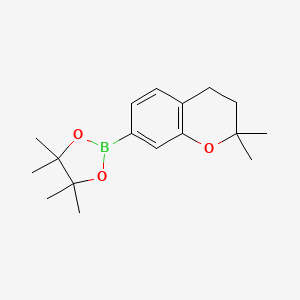
![4-(7-Chlorobenzo[d][1,3]dioxol-5-yl)oxazolidin-2-one](/img/structure/B13585602.png)
